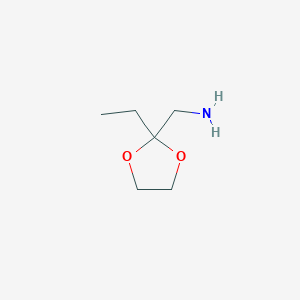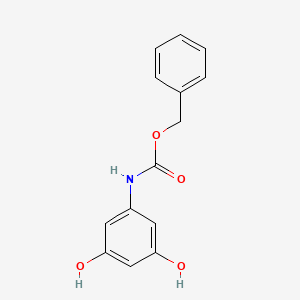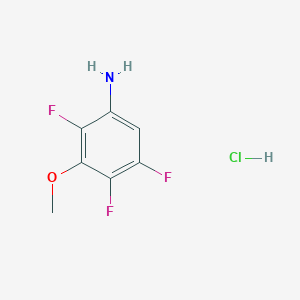
2,4,5-Trifluoro-3-methoxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trifluoro-3-methoxyaniline hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of three fluorine atoms and a methoxy group attached to the benzene ring, along with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-methoxyaniline hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,4,5-trifluoronitrobenzene with methanol in the presence of a base to form 2,4,5-trifluoro-3-methoxynitrobenzene. This intermediate is then reduced to 2,4,5-trifluoro-3-methoxyaniline using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trifluoro-3-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,5-Trifluoro-3-methoxyaniline hydrochloride is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trifluoro-3-methoxyaniline hydrochloride involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The methoxy group can also influence its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trifluoroaniline: Lacks the methoxy group, resulting in different chemical properties.
3-Methoxyaniline: Does not contain fluorine atoms, affecting its reactivity and applications.
2,4,5-Trifluoro-3-methoxybenzaldehyde: Contains an aldehyde group instead of an amino group, leading to different reactivity and uses.
Uniqueness
2,4,5-Trifluoro-3-methoxyaniline hydrochloride is unique due to the combination of fluorine atoms and a methoxy group on the benzene ring, along with an amino group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H7ClF3NO |
|---|---|
Peso molecular |
213.58 g/mol |
Nombre IUPAC |
2,4,5-trifluoro-3-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3NO.ClH/c1-12-7-5(9)3(8)2-4(11)6(7)10;/h2H,11H2,1H3;1H |
Clave InChI |
XBLUGLCHVAKULQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1F)F)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



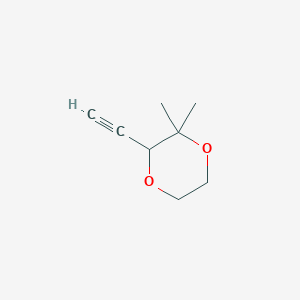
![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)
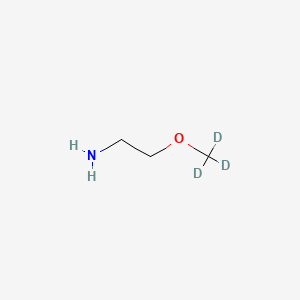
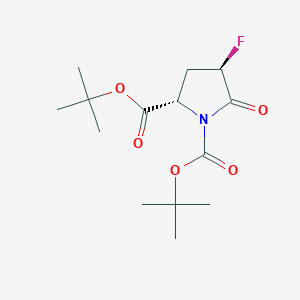



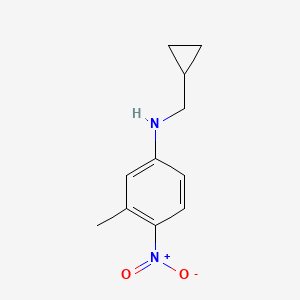
![1-[(3,5-Dichlorophenyl)methyl]piperazine](/img/structure/B13505289.png)
